molecular formula C17H12BrClN4O2S B2856984 5-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide CAS No. 894043-37-9

5-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide

Cat. No.: B2856984
CAS No.: 894043-37-9
M. Wt: 451.72
InChI Key: KBQOEBCENPFSRZ-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 4. An ethyl linker connects this core to a furan-2-carboxamide moiety, which is further substituted with a bromine atom at position 5 of the furan ring. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in vasodilatory or antimicrobial contexts, as inferred from related compounds .

Properties

IUPAC Name

5-bromo-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN4O2S/c18-14-6-5-13(25-14)16(24)20-8-7-12-9-26-17-21-15(22-23(12)17)10-1-3-11(19)4-2-10/h1-6,9H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQOEBCENPFSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(O4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of heterocyclic structures that enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrClN4O2SC_{15}H_{14}BrClN_{4}O_{2}S. The presence of bromine and chlorine atoms, along with a furan and thiazole moiety, contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₄BrClN₄O₂S
Molecular Weight405.7 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole and triazole rings are known to exhibit significant antimicrobial and anticancer properties. The compound may inhibit enzymes involved in cellular processes or interact with specific receptors, leading to its therapeutic effects.

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that compounds containing triazole and thiazole moieties exhibit potent antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to show activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
    • The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.046 μM against resistant strains .
  • Anticancer Activity :
    • Research indicates that thiazole and triazole derivatives can induce apoptosis in cancer cells. A study on similar compounds demonstrated significant cytotoxic effects against breast cancer cell lines .
    • Structure-activity relationship studies suggest that modifications on the phenyl ring enhance anticancer efficacy .
  • Antifungal Activity :
    • The compound's structural components suggest potential antifungal activity. Triazole derivatives are widely recognized for their effectiveness against fungal infections due to their ability to inhibit ergosterol synthesis .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of a series of triazolo-thiazole derivatives against a panel of pathogens. The results indicated that certain modifications significantly enhanced the antibacterial potency compared to standard antibiotics .
  • Cytotoxicity Assays :
    • In vitro tests conducted on cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C17H12BrClN4O2S
  • Molecular Weight : 435.3 g/mol
  • CAS Number : 894043-29-9

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle regulation.

Case Studies

  • Inhibition of MCF-7 Breast Cancer Cells :
    • A study demonstrated that related compounds effectively inhibited tumor growth in MCF-7 breast cancer cells. The mechanism involved inducing apoptosis and suppressing cell migration and cycle progression at IC50 values ranging from 0.3 to 24 µM .
  • Dual Inhibition Mechanism :
    • The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are often overexpressed in tumors. This dual action is crucial for effective cancer therapy .

Anti-inflammatory Properties

The compound also exhibits significant anti-inflammatory activity, making it a candidate for treating various inflammatory conditions.

Research Insights

  • Molecular Docking Studies :
    • Recent studies conducted molecular docking analyses to assess the interaction of the compound with COX enzymes. The results indicated a preferential binding affinity for COX-1 over COX-2, suggesting its potential for targeted anti-inflammatory therapy .
  • Synthesis of Derivatives :
    • A series of derivatives based on the thiazolo[3,2-b][1,2,4]triazole framework were synthesized and evaluated for their anti-inflammatory activity. These derivatives exhibited promising results in inhibiting prostaglandin biosynthesis pathways .

Biochemical Pathways Influenced

The compound's influence on various biochemical pathways is noteworthy:

  • Antibacterial Activity : Similar compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antiviral Effects : The compound may also exhibit antiviral activities, contributing to its versatility in therapeutic applications.
  • Antioxidant Properties : Its ability to scavenge free radicals suggests potential use in oxidative stress-related diseases.

Summary of Applications

Application TypeDescription
AnticancerInhibits tumor growth; dual inhibition of EGFR and VEGFR2
Anti-inflammatoryInhibits COX enzymes; potential for treating inflammatory diseases
AntibacterialEffective against various bacterial strains
AntiviralPotential antiviral properties
AntioxidantScavenges free radicals; may aid in oxidative stress management

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 5 of the furan ring is susceptible to nucleophilic substitution reactions. For example:

  • Reaction with amines : Substitution with primary or secondary amines (e.g., morpholine, piperidine) could yield derivatives with altered solubility or bioactivity.

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis may replace bromine with aryl groups (e.g., phenyl, substituted phenyl).

Example Reaction Pathway :

Compound+ArB OH 2Pd PPh3 4,Na2CO35 Ar N 2 2 4 chlorophenyl thiazolo triazol 6 yl ethyl furan 2 carboxamide\text{Compound}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{5 Ar N 2 2 4 chlorophenyl thiazolo triazol 6 yl ethyl furan 2 carboxamide}

Supported by analogous bromo-furan substitutions in thiazole systems .

Hydrolysis of the Carboxamide Group

The furan-2-carboxamide moiety may undergo hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces the corresponding carboxylic acid.

  • Basic hydrolysis : Forms a carboxylate salt, which can be acidified to yield the free acid.

Conditions :

  • 6M HCl, reflux (for acid hydrolysis).

  • NaOH (aq.), followed by H⁺ neutralization (for basic hydrolysis).

This is consistent with carboxamide reactivity in benzimidazole-thiazole hybrids .

Cyclization Reactions Involving the Thiazolo-Triazole Core

The thiazolo[3,2-b] triazole scaffold may participate in intramolecular cyclization or ring expansion:

  • With α-halo ketones : Formation of fused tetracyclic systems via reaction with cycloketones (e.g., cyclohexanone).

  • Oxidative cyclization : Iodine or bromine in acetic acid could induce cyclization at reactive sites (e.g., C6 of the benzimidazole ring) .

Example :

Compound+Br2AcOH 90 100 CBromoacetyl derivative\text{Compound}+\text{Br}_2\xrightarrow{\text{AcOH 90 100 C}}\text{Bromoacetyl derivative}

Observed in analogous thiazolo[3,2-a]benzimidazole brominations .

Functionalization via the Ethyl Linker

The ethyl group linking the thiazolo-triazole and carboxamide moieties offers sites for:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions.

  • Oxidation : Conversion to a ketone or carboxylic acid using KMnO₄ or CrO₃.

Key Insight :
The ethyl chain’s flexibility may influence steric interactions during derivatization, as seen in related thiazolo-triazole systems .

Electrophilic Aromatic Substitution on the 4-Chlorophenyl Ring

The 4-chlorophenyl group may undergo:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at meta/para positions.

  • Sulfonation : H₂SO₄/SO₃ generates sulfonic acid derivatives.

  • Halogenation : Further chlorination or bromination under FeCl₃ catalysis.

Limitation :
The electron-withdrawing chlorine substituent directs electrophiles to the meta position, reducing reactivity compared to unsubstituted phenyl rings .

Condensation Reactions at the Triazole Nitrogen

The triazole nitrogen may react with:

  • Aldehydes : Formation of Schiff bases (e.g., with benzaldehyde).

  • Isothiocyanates : Synthesis of thiourea derivatives (e.g., with phenyl isothiocyanate).

Example :

Compound+PhNCSDMF KOHThiourea linked derivative\text{Compound}+\text{PhNCS}\xrightarrow{\text{DMF KOH}}\text{Thiourea linked derivative}

Analogous reactions are documented in thiazolo-triazole chemistry .

Photochemical and Thermal Stability

  • Photodegradation : UV exposure may cleave the thiazole-triazole bond, as observed in related systems .

  • Thermal decomposition : Heating above 200°C could degrade the furan ring or carboxamide group.

Critical Analysis of Research Gaps

While the above reactions are extrapolated from structurally related systems, no direct experimental data for this specific compound exists in the reviewed literature. Further studies are required to:

  • Validate reaction kinetics and regioselectivity.

  • Explore biological implications of derived analogs.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared to structurally related derivatives (Table 1), focusing on core heterocycles, substituents, and key physicochemical data.

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity
Target Compound Thiazolo[3,2-b][1,2,4]triazole 4-Chlorophenyl, 5-bromo-furan-2-carboxamide, ethyl linker ~504.8 (calculated) Not reported Not reported Assumed vasodilatory
5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide Thiazolo[3,2-b][1,2,4]triazole 4-Fluorophenyl, 5-bromo-furan-2-carboxamide, ethyl linker ~488.8 (calculated) Not reported Not reported Unknown
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) Thiazolo[3,2-b][1,2,4]triazole Furan-2-ylmethylene, no halogen 220 [M+H]+ 230–232 61 Not tested
5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-furamide [1,2,4]triazolo[4,3-b]pyridazine 3-Methylpyridazine, 5-bromo-furanamide ~413.2 (calculated) Not reported Not reported Unknown
Key Observations:

Substitution at position 6 (4-chlorophenyl vs. 4-fluorophenyl in ) alters lipophilicity (Cl: +0.71, F: +0.14, Hansch parameters), impacting membrane permeability .

Halogen Effects: Bromine at position 5 of the furan ring (target compound) may enhance electrophilic reactivity compared to non-halogenated analogs like 2j . However, substitution patterns in suggest bromine’s position (furan vs. thiadiazole) critically determines reactivity .

Linker Modifications :

  • The ethyl linker in the target compound provides flexibility, whereas rigid linkers (e.g., methylene in 2j) may restrict conformational freedom, influencing bioactivity .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis requires precise control of reaction parameters:

  • Temperature : Maintain 60–80°C during cyclocondensation to ensure proper thiazolo-triazole ring formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in furan-2-carboxamide coupling .
  • Catalysts : Triethylamine (TEA) is critical for deprotonation in amide bond formation .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate intermediates .

Q. How can structural confirmation be achieved for intermediates and the final compound?

Employ complementary analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of bromine and chlorine substituents .
  • HPLC : Monitor reaction progress and ensure >95% purity for biological testing .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 504.3) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Key SAR insights include:

  • Thiazolo-Triazole Core : Essential for binding kinase targets; substitution at the 4-chlorophenyl group modulates selectivity .
  • Bromo Substituent : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
  • Furan-2-carboxamide Moiety : Hydrogen bonding with active-site residues (e.g., ATP-binding pockets) correlates with inhibitory activity .
    Methodology : Synthesize analogs with halogen (F, I) or methyl substitutions at the bromine position and evaluate IC50_{50} values in enzyme assays .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial vs. anticancer activity may arise from assay conditions:

  • pH Sensitivity : Adjust buffer pH (e.g., 6.5 vs. 7.4) to mimic physiological environments; thiadiazole derivatives show pH-dependent target binding .
  • Cell Line Variability : Use isogenic cell lines (e.g., KRAS-mutant vs. wild-type) to assess context-dependent cytotoxicity .
  • Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to differentiate off-target effects at higher concentrations .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to EGFR (PDB ID: 1M17) to identify critical interactions (e.g., π-π stacking with Phe723) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) with recombinant enzymes (e.g., topoisomerase II) .
  • Western Blotting : Validate downstream signaling effects (e.g., phosphorylation of MAPK/ERK) in treated cancer cells .

Methodological Challenges in Stability and Reactivity

Q. How can hydrolytic stability of the amide bond be assessed under physiological conditions?

  • Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) for 72 hours. Monitor degradation via HPLC; >90% stability indicates suitability for in vivo studies .
  • LC-MS/MS Identification : Characterize degradation products (e.g., free furan-2-carboxylic acid) to refine formulation strategies .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent thiol oxidation .
  • Antioxidant Additives : Include 0.1% ascorbic acid in DMSO stock solutions to reduce radical-mediated decomposition .

Comparative Analysis with Structural Analogs

Q. How does substitution at the 4-chlorophenyl group influence bioactivity?

  • Electron-Withdrawing Groups (e.g., -NO2_2) : Increase antimicrobial potency by enhancing membrane penetration .
  • Electron-Donating Groups (e.g., -OCH3_3) : Reduce cytotoxicity in normal cells while retaining anticancer activity (e.g., IC50_{50} = 12 µM in HeLa vs. >50 µM in HEK293) .

Q. What computational tools predict metabolic liabilities of this compound?

  • ADMET Predictors : Simulate cytochrome P450 metabolism (e.g., CYP3A4-mediated demethylation) to identify labile sites .
  • MetaSite Software : Map susceptible regions (e.g., thiazolo-triazole ring) for targeted deuteration to prolong half-life .

Data Reproducibility and Validation

Q. How can batch-to-batch variability in synthesis be minimized?

  • Quality Control (QC) Protocols : Enforce strict specifications for intermediates (e.g., ≥98% purity via HPLC) .
  • DoE Optimization : Use response surface methodology (RSM) to standardize reaction time and catalyst loading .

Q. What orthogonal assays validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm thermal stabilization of target proteins (ΔTm_m ≥ 2°C) .
  • Knockdown/Rescue Experiments : Use siRNA to silence putative targets and assess rescue of compound-induced phenotypes .

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